molecular formula C12H13NO2 B565222 Indole-3-butyric Acid-d4 CAS No. 1216408-71-7

Indole-3-butyric Acid-d4

Cat. No.: B565222
CAS No.: 1216408-71-7
M. Wt: 207.265
InChI Key: JTEDVYBZBROSJT-KHORGVISSA-N
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Description

Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a synthetic plant hormone in the auxin family. It is widely used in plant biology and agriculture to promote root formation and growth. The deuterated version, this compound, is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-butyric Acid-d4 typically involves the deuteration of Indole-3-butyric Acid. One common method is the acid-catalyzed hydrogen-deuterium exchange. This process involves treating Indole-3-butyric Acid with deuterated reagents such as deuterium oxide (D2O) and deuterated methanol (CD3OD) in the presence of a strong acid like deuterated sulfuric acid (D2SO4). The reaction is carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents are often recycled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Indole-3-acetic Acid-d4, another important plant hormone.

    Reduction: It can be reduced to form Indole-3-butanol-d4.

    Substitution: It can undergo substitution reactions where the butyric acid side chain is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various alkylating agents and catalysts are employed depending on the desired substitution.

Major Products

    Oxidation: Indole-3-acetic Acid-d4

    Reduction: Indole-3-butanol-d4

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of auxins.

    Biology: Helps in studying the role of auxins in plant growth and development.

    Medicine: Investigated for its potential role in promoting wound healing and tissue regeneration.

    Industry: Used in agriculture to enhance root formation and improve crop yields

Mechanism of Action

Indole-3-butyric Acid-d4 exerts its effects by mimicking natural auxins in plants. It binds to auxin receptors in plant cells, triggering a cascade of signaling events that lead to cell elongation, division, and differentiation. The compound is also converted to Indole-3-acetic Acid-d4 through a process similar to β-oxidation of fatty acids, which further enhances its activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic Acid-d4: Another deuterated auxin with similar functions but different metabolic pathways.

    Indole-3-propionic Acid-d4: A related compound with distinct biological activities.

    Indole-3-acetonitrile-d4: Known for its role in plant defense mechanisms.

Uniqueness

Indole-3-butyric Acid-d4 is unique due to its specific role in promoting root formation and its stable isotope labeling, which makes it invaluable for detailed metabolic studies. Its conversion to Indole-3-acetic Acid-d4 also adds to its versatility and effectiveness in various applications .

Properties

CAS No.

1216408-71-7

Molecular Formula

C12H13NO2

Molecular Weight

207.265

IUPAC Name

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2

InChI Key

JTEDVYBZBROSJT-KHORGVISSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O

Synonyms

1H-Indole-3-butanoic Acid-d4;  3-Indolyl-γ-butyric Acid-d4;  3-Indolylbutyric Αcid-d4;  4-(1H-Indol-3-yl)butanoic Αcid-d4;  4-(1H-Indol-3-yl)butyric Αcid-d4;  4-(3-Indolyl)butanoic Αcid-d4;  4-(Indol-3-yl)butyric Αcid-d4;  Clonex-d4;  Oxyberon-d4;  Rootex-d4; 

Origin of Product

United States

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